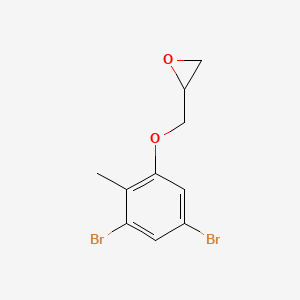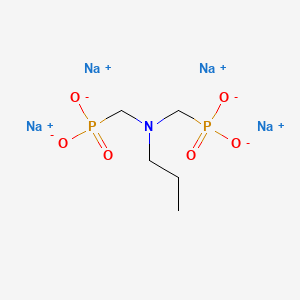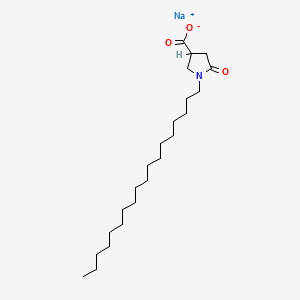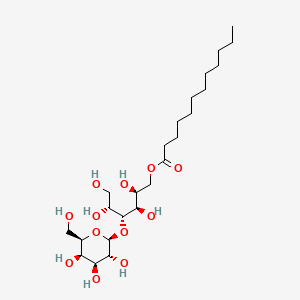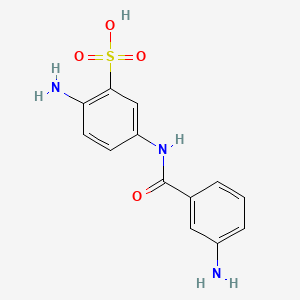
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C16H49N5O6P2 and a molecular weight of 469.50 g/mol. It is known for its unique structure, which includes a tetradecyl chain and diphosphonate groups, making it a versatile compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the diphosphonate groups to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The diphosphonate groups can bind to metal ions, forming stable complexes that can be used in various applications. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraammonium ((hexadecylimino)bis(methylene))diphosphonate
- Tetraammonium ((octadecylimino)bis(methylene))diphosphonate
- Tetraammonium ((dodecylimino)bis(methylene))diphosphonate
Uniqueness
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate is unique due to its specific chain length and diphosphonate groups, which provide distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
94202-11-6 |
|---|---|
Formule moléculaire |
C16H49N5O6P2 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)tetradecan-1-amine |
InChI |
InChI=1S/C16H37NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);4*1H3 |
Clé InChI |
BRQUDVYHKWUORZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



